molecular formula C16H15FN4S B12028740 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618426-75-8

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12028740
CAS No.: 618426-75-8
M. Wt: 314.4 g/mol
InChI Key: MWGXIYFWHDKHTH-UHFFFAOYSA-N
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Description

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may require further study to fully understand.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(4-Ethyl-5-((2-bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(4-Ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

The uniqueness of 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

618426-75-8

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

4-[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H15FN4S/c1-2-21-15(12-7-9-18-10-8-12)19-20-16(21)22-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3

InChI Key

MWGXIYFWHDKHTH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=NC=C3

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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